6-Cyclohexyl-4-methyl-2H-pyran-2-one (CAS 14818-35-0) is a dialkylated pyranone derivative that serves a dual role in the pharmaceutical industry as both a critical active pharmaceutical ingredient (API) precursor and a certified reference material (CRM) [1]. With a molecular weight of 192.25 g/mol, this compound is officially designated as Ciclopirox Impurity B (or Related Compound B) by major pharmacopeias, including the EP and USP . In procurement contexts, it is sourced either in bulk quantities as the direct synthetic starting material for the antifungal drug Ciclopirox, or in highly purified, milligram-scale quantities for stringent analytical quality control and batch release testing .
Generic substitution of 6-cyclohexyl-4-methyl-2H-pyran-2-one fails in both synthetic and analytical workflows due to its specific structural and regulatory roles. In API manufacturing, attempting to substitute this pre-formed pyrone with its acyclic counterpart, methyl 5-oxo-5-cyclohexyl-3-methylpentenoate, forces the synthesis into a less efficient two-step oxime formation and cyclization pathway, increasing solvent overhead and process time [1]. In analytical quality control, substituting this compound with generic pyrones or other Ciclopirox impurities (such as Impurity A or C) is non-compliant with EP and USP monographs . Regulatory release of Ciclopirox olamine strictly requires the exact retention time and UV absorption profile of this specific compound to quantify unreacted precursor limits, making it an irreplaceable procurement item for pharmaceutical QC laboratories .
In the commercial synthesis of the antifungal Ciclopirox, the selection of the starting material fundamentally dictates process efficiency. Utilizing 6-cyclohexyl-4-methyl-2H-pyran-2-one allows for a direct, single-step conversion to the N-hydroxy-2-pyridone core via reaction with hydroxylamine hydrochloride [1]. In contrast, using the acyclic alternative, methyl 5-oxo-5-cyclohexyl-3-methylpentenoate, requires a two-step process involving oxime formation followed by a separate cyclization step[1]. This direct pyrone route eliminates the need to isolate intermediate oximes, significantly reducing solvent overhead and reactor time.
| Evidence Dimension | Synthetic steps to N-hydroxy-2-pyridone core |
| Target Compound Data | 1-step direct amination/cyclization |
| Comparator Or Baseline | Methyl 5-oxo-5-cyclohexyl-3-methylpentenoate (2-step oxime/cyclization) |
| Quantified Difference | Eliminates 1 discrete isolation step and associated solvent waste |
| Conditions | Reaction with hydroxylamine hydrochloride in hot 2-aminopyridine |
Procuring the pre-cyclized pyrone streamlines bulk API manufacturing by reducing unit operations and improving process throughput.
For the release testing of Ciclopirox olamine, regulatory bodies mandate the quantification of specific synthetic impurities. 6-Cyclohexyl-4-methyl-2H-pyran-2-one is officially designated as Ciclopirox Impurity B (Ph. Eur. and USP). Substituting this with other related standards, such as Impurity A or C, fails to provide the required chromatographic retention time marker for the unreacted pyrone precursor . Quantitative HPLC assays rely on the exact UV absorption profile and retention behavior of this specific compound to ensure the API meets the stringent limits for unreacted starting materials.
| Evidence Dimension | Pharmacopeial method suitability |
| Target Compound Data | Exact retention time match for Impurity B |
| Comparator Or Baseline | Ciclopirox Impurity A or C (Non-matching retention times) |
| Quantified Difference | 100% compliance with USP/EP Impurity B monographs vs. 0% compliance |
| Conditions | Standard HPLC release testing for Ciclopirox Olamine API |
Analytical laboratories must procure this exact compound as a Certified Reference Material (CRM) to legally release Ciclopirox batches to the market.
When utilized as an analytical standard, the purity grade of 6-cyclohexyl-4-methyl-2H-pyran-2-one critically impacts assay reproducibility. Procurement of a Pharmacopeial Secondary Standard CRM (≥99% purity) ensures a stable, interference-free baseline during gradient HPLC analysis . Conversely, utilizing a crude synthetic grade (<95% purity) introduces co-eluting artifacts that can artificially inflate the integrated area of the Impurity B peak, leading to false out-of-specification (OOS) results for the tested API . The certified grade guarantees precise mass balance and reliable calibration curves.
| Evidence Dimension | Chromatographic baseline resolution and integration accuracy |
| Target Compound Data | ≥99% CRM grade (Interference-free calibration) |
| Comparator Or Baseline | <95% crude synthetic grade (Artifact-prone integration) |
| Quantified Difference | Elimination of co-eluting peak interference and false OOS risks |
| Conditions | Gradient HPLC impurity profiling |
Investing in the high-purity CRM grade is essential for QC labs to prevent costly batch rejections caused by standard-induced analytical errors.
Procured as the primary starting material for the single-step synthesis of the N-hydroxy-2-pyridone core, eliminating the need for multi-step acyclic precursor cyclization [1].
Utilized as a Certified Reference Material (CRM) for quantifying Impurity B in Ciclopirox olamine batches to ensure compliance with USP and EP monographs prior to market release .
Employed in validating stability-indicating HPLC/GC assays to track degradation or unreacted precursor levels in novel antifungal formulations, such as nail lacquers and shampoos.